molecular formula C12H10IN5O B10908567 4-iodo-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide

4-iodo-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10908567
M. Wt: 367.15 g/mol
InChI Key: SAQJQXWILVYWEC-UHFFFAOYSA-N
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Description

4-IODO-N~3~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound characterized by its complex structure, which includes an iodine atom, a benzimidazole moiety, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-IODO-N~3~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Iodination: The iodine atom is introduced via an electrophilic substitution reaction using iodine or an iodine-containing reagent.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The iodine atom is a good leaving group, making the compound amenable to nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under mild to moderate conditions, often in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and pyrazole rings.

    Reduction: Deiodinated products or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-IODO-N~3~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is used as a precursor in the synthesis of more complex molecules. Its iodine atom makes it a versatile intermediate for further functionalization.

Biology and Medicine

The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-IODO-N~3~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyrazole rings can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The iodine atom may also play a role in enhancing the compound’s binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-IODO-N~3~-(1H-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the methyl group on the benzimidazole ring.

    4-IODO-N~3~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXYLIC ACID: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

The presence of the methyl group on the benzimidazole ring and the carboxamide functionality distinguishes 4-IODO-N~3~-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE from its analogs. These features can influence its chemical reactivity and biological activity, making it a unique compound for various applications.

Properties

Molecular Formula

C12H10IN5O

Molecular Weight

367.15 g/mol

IUPAC Name

4-iodo-N-(1-methylbenzimidazol-2-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H10IN5O/c1-18-9-5-3-2-4-8(9)15-12(18)16-11(19)10-7(13)6-14-17-10/h2-6H,1H3,(H,14,17)(H,15,16,19)

InChI Key

SAQJQXWILVYWEC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC(=O)C3=C(C=NN3)I

Origin of Product

United States

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